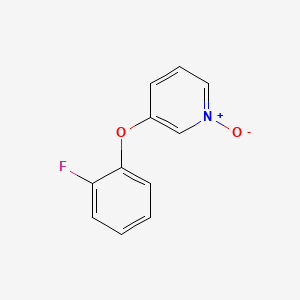

3-(o-fluorophenoxy)pyridine N-oxide

CAS No.:

Cat. No.: VC13954973

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8FNO2 |

|---|---|

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 3-(2-fluorophenoxy)-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C11H8FNO2/c12-10-5-1-2-6-11(10)15-9-4-3-7-13(14)8-9/h1-8H |

| Standard InChI Key | NDIGRNJFASLSQR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)OC2=C[N+](=CC=C2)[O-])F |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 3-(o-fluorophenoxy)pyridine N-oxide derives from pyridine N-oxide, where the nitrogen atom is oxidized to an N-oxide group, and a phenoxy substituent bearing a fluorine atom at the ortho position is attached to the third carbon of the pyridine ring. Key structural insights include:

-

Bond Geometry: The N–O bond in the pyridine N-oxide moiety measures approximately 1.34 Å, slightly longer than typical N–O single bonds due to partial double-bond character from resonance stabilization . The C–N–C angle in the pyridine ring expands to 124°, compared to 117° in unoxidized pyridine, reflecting the electron-withdrawing effect of the N-oxide group .

-

Electronic Effects: The ortho-fluorine atom on the phenoxy group introduces steric hindrance and further electron withdrawal, polarizing the aromatic system. This enhances the compound’s susceptibility to electrophilic and nucleophilic attacks at specific ring positions .

-

Spectroscopic Signatures: Infrared (IR) spectroscopy typically reveals strong absorption bands near 1,250–1,300 cm⁻¹ for the N–O stretch, while nuclear magnetic resonance (NMR) spectra show distinct downfield shifts for protons adjacent to the fluorine and N-oxide groups .

Synthesis and Manufacturing

Direct Synthesis from Pyridine N-Oxide Precursors

The most common route to 3-(o-fluorophenoxy)pyridine N-oxide involves a nucleophilic aromatic substitution (SNAr) reaction between pyridine N-oxide derivatives and o-fluorophenol. Key steps include:

-

Activation of Pyridine N-Oxide: Pyridine N-oxide is treated with a chlorinating agent (e.g., phosphorus oxychloride) to generate 3-chloropyridine N-oxide, which serves as an electrophilic intermediate .

-

Phenoxy Substitution: The chloride at position 3 is displaced by o-fluorophenoxide under basic conditions (e.g., potassium carbonate in dimethylformamide) at 80–100°C, yielding the target compound .

Table 1: Representative Synthetic Conditions for 3-(o-Fluorophenoxy)pyridine N-Oxide

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | PCl₃, DMF, 0°C → 25°C, 2 h | 85 | |

| Phenoxy Substitution | o-Fluorophenol, K₂CO₃, DMF, 80°C, 12 h | 72 |

Alternative Oxidative Routes

Recent advances employ catalytic oxidation systems to streamline N-oxide formation:

-

Mo/P Catalytic System: A molybdenum-phosphorus catalyst with hydrogen peroxide oxidizes pyridine derivatives to N-oxides under mild conditions (25°C, 6 h). This method avoids harsh peracids and achieves yields exceeding 90% for analogous compounds .

-

Methylrhenium Trioxide (MTO): MTO-catalyzed oxidation using urea-hydrogen peroxide complexes offers a green chemistry approach, though scalability remains a challenge .

Chemical Properties and Reactivity

Basicity and Coordination Chemistry

The N-oxide group reduces the basicity of pyridine by five orders of magnitude (pKa ≈ 0.8 for protonated forms), enabling its use as a weakly basic ligand in coordination complexes . Transition metal complexes with 3-(o-fluorophenoxy)pyridine N-oxide exhibit enhanced stability due to the chelating effect of the N-oxide and phenoxy oxygen atoms .

Electrophilic and Nucleophilic Reactions

-

Chlorination: Treatment with phosphorus oxychloride selectively substitutes the 4-position of the pyridine ring, forming 3-(o-fluorophenoxy)-4-chloropyridine N-oxide .

-

Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) reduces the N-oxide to the corresponding pyridine derivative, a key step in deprotection strategies .

-

Fluorine Reactivity: The ortho-fluorine atom participates in halogen bonding, influencing crystal packing and intermolecular interactions in solid-state applications .

Applications in Pharmaceutical and Industrial Chemistry

Drug Intermediate Synthesis

3-(o-Fluorophenoxy)pyridine N-oxide serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and proton pump inhibitors. For example:

-

Omeprazole Analogues: Structural analogs of 2,3,5-trimethylpyridine N-oxide, a known omeprazole precursor, can be synthesized via methylation of 3-(o-fluorophenoxy)pyridine N-oxide .

-

Antifungal Agents: Conversion to zinc pyrithione derivatives through thiolation and metal coordination has been explored for agricultural and topical applications .

Radiopharmaceuticals

The compound’s fluorine atom positions it as a candidate for fluorine-18 radiolabeling, a critical process in positron emission tomography (PET) tracer development. Direct radiofluorination methods using pyridine N-oxides, as demonstrated in recent studies, could be adapted for this purpose .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Emerging methodologies leverage chiral catalysts to enantioselectively functionalize the pyridine N-oxide scaffold, opening avenues for chiral drug synthesis .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in substitution reactions, guiding the design of derivatives with tailored electronic properties .

Sustainable Manufacturing

Efforts to replace traditional solvents (e.g., DMF) with ionic liquids or supercritical CO₂ aim to reduce the environmental footprint of large-scale synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume